molecular formula C23H22ClN5O2 B14100175 8-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14100175
M. Wt: 435.9 g/mol
InChI Key: UNCJOAWHGZRZQU-UHFFFAOYSA-N
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Description

8-(3-Chlorophenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a purine core with multiple substituents, including a chlorophenyl group, a methyl group, and a phenylpropyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Chlorophenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the chlorophenyl, methyl, and phenylpropyl groups through a series of substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

8-(3-Chlorophenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the chlorophenyl group to a phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

8-(3-Chlorophenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(3-Chlorophenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 8-(3-Chlorophenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H22ClN5O2

Molecular Weight

435.9 g/mol

IUPAC Name

6-(3-chlorophenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H22ClN5O2/c1-26-20-19(21(30)29(23(26)31)12-6-9-16-7-3-2-4-8-16)28-14-13-27(22(28)25-20)18-11-5-10-17(24)15-18/h2-5,7-8,10-11,15H,6,9,12-14H2,1H3

InChI Key

UNCJOAWHGZRZQU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4CCN(C4=N2)C5=CC(=CC=C5)Cl

Origin of Product

United States

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